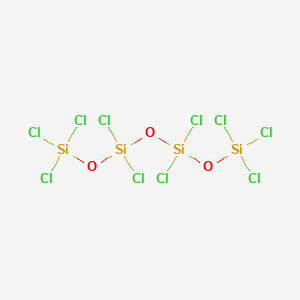
2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide is an organic compound that belongs to the class of hydrazides. This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two naphthalene rings connected through a hydrazide linkage. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide typically involves the reaction of 2-naphthalenecarboxylic acid with hydrazine hydrate in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalenecarboxylic acid derivatives, amines, and other functionalized naphthalene compounds.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is facilitated by the aromatic rings, which enhance the binding affinity of the compound to the target enzyme. The pathways involved include the inhibition of key metabolic enzymes, which can lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylic acid, 3-hydroxy-, hydrazide: This compound has a similar structure but with a hydroxyl group at the 3-position.
2-Naphthalenecarboxylic acid: A simpler compound without the hydrazide group.
1-Naphthalenecarboxylic acid: An isomer with the carboxylic acid group at the 1-position.
Uniqueness
2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide is unique due to its hydrazide linkage, which imparts distinct chemical reactivity and biological activity. The presence of two naphthalene rings enhances its aromaticity and stability, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
56149-12-3 |
|---|---|
Formule moléculaire |
C22H16N2O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N'-(naphthalene-2-carbonyl)naphthalene-2-carbohydrazide |
InChI |
InChI=1S/C22H16N2O2/c25-21(19-11-9-15-5-1-3-7-17(15)13-19)23-24-22(26)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H,(H,23,25)(H,24,26) |
Clé InChI |
ZLSKMNVCHWWHRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


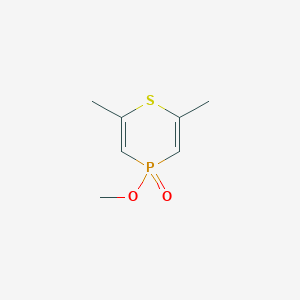
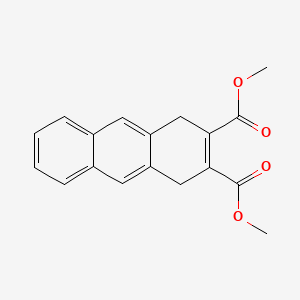

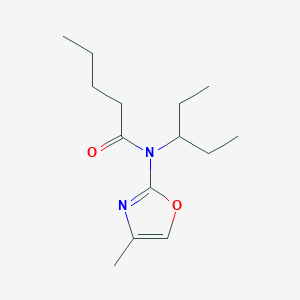

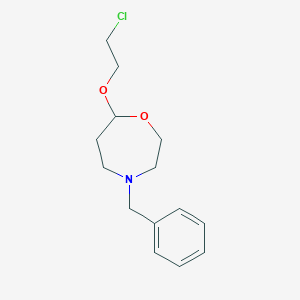
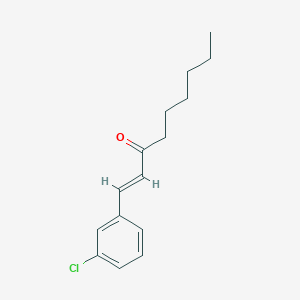

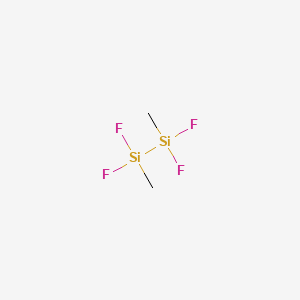
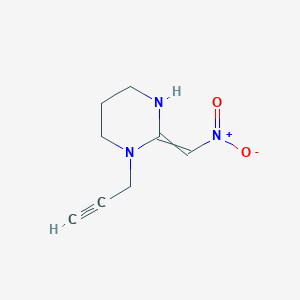
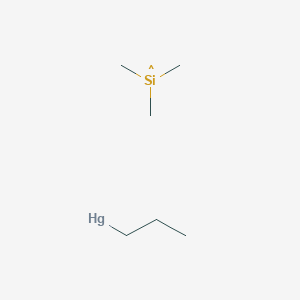
![N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14632239.png)
